molecular formula C14H16FN3O4S2 B2801826 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide CAS No. 1172515-86-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

Cat. No. B2801826
CAS RN: 1172515-86-4
M. Wt: 373.42
InChI Key: WZBRYJKQUJWEOK-UHFFFAOYSA-N
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Description

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The compound was discovered and characterized as part of a lead optimization effort . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The compound is based on an ether scaffold and a sulfone-based head group . It is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .


Chemical Reactions Analysis

The compound was developed through a series of chemical reactions as part of a lead optimization effort . The optimization improved potency, human liver microsome stability, and brain penetration in rats .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating cellular excitability. Specifically, GIRK1/2 channels are widely expressed in the brain and peripheral tissues. The compound’s unique scaffold and sulfone-based head group contribute to its potency and selectivity as a GIRK1/2 activator. Additionally, it exhibits improved metabolic stability compared to prototypical urea-based compounds .

Antibacterial Activity

In vitro studies have explored the antibacterial properties of the compound. Researchers evaluated its action against pathogenic bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The compound demonstrated inhibitory effects, suggesting potential antibacterial applications .

Synthetic Approaches and Diversification

The compound’s synthetic pathways and diversification strategies have been investigated. Researchers explored one-pot processes involving commercially available starting materials. For instance, a three-component reaction with 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine was assessed. These studies contribute to the compound’s accessibility and potential for further derivatization .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S2/c1-10-8-14(18(16-10)12-6-7-23(19,20)9-12)17-24(21,22)13-4-2-11(15)3-5-13/h2-5,8,12,17H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBRYJKQUJWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide

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